1-(3-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride
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Overview
Description
1-(3-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzoyl group, an imidazolyl group, and a piperazine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride typically involves multiple steps:
Formation of the Methoxybenzoyl Intermediate: The initial step involves the acylation of 3-methoxybenzoic acid with a suitable acylating agent, such as thionyl chloride, to form 3-methoxybenzoyl chloride.
Piperazine Derivatization: The next step involves the reaction of 1-methyl-1H-imidazole with piperazine in the presence of a base, such as sodium hydride, to form the imidazolyl-piperazine intermediate.
Coupling Reaction: The final step involves the coupling of the methoxybenzoyl chloride with the imidazolyl-piperazine intermediate in the presence of a base, such as triethylamine, to form the desired compound. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carboxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 3-hydroxybenzoyl or 3-carboxybenzoyl derivatives.
Reduction: Formation of 3-hydroxybenzoyl derivatives.
Substitution: Formation of various substituted imidazolyl-piperazine derivatives.
Scientific Research Applications
1-(3-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxybenzoyl)-4-(1H-imidazol-2-yl)piperazine hydrochloride: Lacks the methyl group on the imidazole ring.
1-(3-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine hydrochloride: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
1-(3-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2.ClH/c1-18-7-6-17-16(18)20-10-8-19(9-11-20)15(21)13-4-3-5-14(12-13)22-2;/h3-7,12H,8-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVYBZHYPVSWTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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